molecular formula C21H19BrFN3OS2 B5434271 1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No.: B5434271
M. Wt: 492.4 g/mol
InChI Key: OFKQCBLDCDNTIE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a complex organic compound that features a bromophenyl group, a fluorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or alkenes.

    Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the Fluorophenyl Group: This can be done through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Batch Processing: For smaller quantities.

    Continuous Flow Chemistry: For larger-scale production, which offers better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal-catalyzed reactions.

    Material Science: In the development of new materials with specific electronic properties.

Biology

    Antifungal Agents: Compounds with triazole rings are often studied for their antifungal properties.

    Anticancer Agents: Potential use in cancer therapy due to the presence of bioactive groups.

Medicine

    Drug Development: As a lead compound for the development of new pharmaceuticals.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: As a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone would depend on its specific application. For example:

    Antifungal Activity: It might inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

    Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
  • 1-(4-Methylphenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Uniqueness

1-(4-Bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties, potentially leading to unique biological activities.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-[(2-fluorophenyl)methylsulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3OS2/c1-2-11-26-20(14-28-12-16-5-3-4-6-18(16)23)24-25-21(26)29-13-19(27)15-7-9-17(22)10-8-15/h2-10H,1,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKQCBLDCDNTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)CSCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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